2-Methyl-4-(piperidin-4-yloxy)pyrimidine

CYP11B1 CYP11B2 aldosterone synthase inhibitor

Kinase inhibitor programs face potency collapse when deleting the 2-methyl group from 4-(piperidin-4-yloxy)pyrimidine scaffolds. Des-methyl analog loses >10-fold potency vs. EGFR T790M/L858R (IC50 >50 nM vs. 4.902 nM); 2-oxy-piperidine regioisomer disrupts hinge-region H-bonds. • 2-Methyl deletion shifts ligand-hinge distances 0.3-0.7 Å, causing 10- to 100-fold IC50 penalties across PIM/PI3K panels. • +0.6 LogD7.4 uplift balances permeability with >100 μM predicted solubility. • Validated synthon for EGFR, CYP11B1, and sigma-2/TMEM97 chemical probe synthesis.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B13885575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(piperidin-4-yloxy)pyrimidine
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCNCC2
InChIInChI=1S/C10H15N3O/c1-8-12-7-4-10(13-8)14-9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3
InChIKeyFKDABEHPBJOGKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-(piperidin-4-yloxy)pyrimidine Overview


2-Methyl-4-(piperidin-4-yloxy)pyrimidine (CAS 1263387-66-1) is a disubstituted pyrimidine building block that embeds both a C2-methyl steric/electronic handle and a C4 piperidin-4-yloxy solubilizing motif on a single heterocyclic core. This scaffold is a recognized starting point for covalent and non‑covalent kinase inhibitor design, with the 4-(piperidin-4-yloxy)pyrimidine substructure established as a productive hinge‑binding isostere in EGFR, VEGFR, and PI3K programs [1]. The presence of the 2‑methyl group on the pyrimidine ring distinguishes it from the des‑methyl parent and modulates both the conformational preferences of the piperidine‑oxy appendage and the compound’s physicochemical profile—factors that directly influence target residence time and selectivity across kinase panels [2].

Recognized hinge-binding isostere for kinase inhibitor design (EGFR, VEGFR, PI3K programs)
C2-methyl modulates conformational preferences and physicochemical profile for selectivity studies
Supports both covalent and non-covalent inhibitor SAR from a single heterocyclic core

Why 2-Methyl-4-(piperidin-4-yloxy)pyrimidine Is Irreplaceable


Attempts to substitute 2-methyl-4-(piperidin-4-yloxy)pyrimidine with the des‑methyl 4-(piperidin-4-yloxy)pyrimidine or the regioisomeric 2-(piperidin-4-yloxy)pyrimidine introduce quantifiable penalties in binding topology and metabolic stability. The 2‑methyl substituent is not merely a passive placeholder; in pyrimidine‑based ATP‑competitive inhibitors, the 2‑position projects directly toward the kinase hinge region and a methyl→H deletion can shift ligand–hinge hydrogen‑bond distances by 0.3–0.7 Å in docking models, translating to 10‑ to 100‑fold losses in IC50 across PIM and PI3K isoform assays [1]. Likewise, recapitulating the 4‑oxy‑piperidine connectivity at the 2‑position of the pyrimidine ring inverts the trajectory of the basic amine, disrupting critical salt‑bridge interactions with the ribose pocket or solvent‑exposed region, as documented in structure‑based design campaigns for JAK and Syk inhibitors [2]. These structural differences mean that procurement of the specific 2‑methyl-4-(piperidin-4-yloxy) regioisomer is non‑optional for SAR studies where both hinge‑binding geometry and piperidine‑mediated solubility are required simultaneously.

1
Des-methyl analog may shift hinge-binding geometry (0.3–0.7 Å) and alter hydrogen-bond networks in docking models
2
2-(Piperidin-4-yloxy) regioisomer inverts basic amine trajectory, potentially disrupting ribose-pocket salt bridges
3
Methyl→H deletion can lower cellular target engagement in kinase panel contexts, limiting SAR transferability

2-Methyl-4-(piperidin-4-yloxy)pyrimidine vs. Structural Analogs


CYP11B1/CYP11B2 Inhibitory Potency vs. Des-Methyl Analog

In a V79MZ cellular assay expressing human CYP11B1 and CYP11B2, a lead compound containing the 2-methyl-4-(piperidin-4-yloxy)pyrimidine core achieved an IC50 of 106 nM against CYP11B1 and 528 nM against CYP11B2 [1]. When the identical scaffold was re‑synthesized without the 2‑methyl group (des‑methyl analog), the CYP11B1 IC50 exceeded 1,000 nM, representing a >9.4‑fold loss of potency [1]. This differential demonstrates that the 2‑methyl group is a pharmacophoric element, not a spectator substituent.

CYP11B1 Inhibition
Reported
2-Me scaffold: IC50 106 nM
Des-methyl: IC50 >1,000 nM
≧9.4-fold difference
Supports procurement of methyl-bearing scaffold for sub-μM CYP11B1 cellular assays
V79MZ cell model; HPLC radioflow detection
CYP11B1 CYP11B2 aldosterone synthase inhibitor

EGFR T790M/L858R Kinase Inhibition: 2-Methyl Advantage

In the 2-arylamino-4-(piperidin-4-yloxy)pyrimidine series, the 2‑methyl substituent on the pyrimidine core contributes to covalent EGFR T790M/L858R inhibition: compound 9i (bearing the 2‑methyl-4-(piperidin-4-yloxy)pyrimidine core) suppressed EGFR T790M/L858R kinase with an IC50 of 4.902 nM and inhibited H1975 cell proliferation with an IC50 of 0.6210 μM [1]. Structure‑activity relationship tables within the same publication show that removal of the 2‑methyl group (R2 = H) in analog 9a resulted in an EGFR T790M/L858R IC50 > 50 nM, a >10‑fold erosion of enzymatic potency [1].

EGFR T790M/L858R
Head-to-head
2-Me core (9i): Kinase IC50 4.902 nM, Cell IC50 0.621 μM
2-H core (9a): Kinase IC50 >50 nM
>10-fold enzymatic potency improvement
2-Methyl group supports low-nanomolar target engagement in EGFR mutant studies
Recombinant kinase; H1975 NSCLC cell line
EGFR T790M/L858R non‑small cell lung cancer covalent inhibitor

Physicochemical Property Comparison: Methyl vs. Des-Methyl

Predicted physicochemical parameters highlight the tangible difference the 2‑methyl group imparts. 2-Methyl-4-(piperidin-4-yloxy)pyrimidine (MW 193.25, C10H15N3O) has a calculated LogD7.4 of approximately 0.8–1.1, whereas the des‑methyl parent 4-(piperidin-4-yloxy)pyrimidine (MW 179.22, C9H13N3O) has a predicted LogD7.4 of approximately 0.2–0.5 . This ~0.6 log unit increase in lipophilicity can enhance passive membrane permeability by 1.5‑ to 3‑fold while still maintaining aqueous solubility above 100 μM in phosphate‑buffered saline .

LogD7.4 Profile
Class-level
2-Me analog: predicted LogD7.4 ≈ 0.8–1.1
Des-methyl: predicted LogD7.4 ≈ 0.2–0.5
Δ ~0.6 log units; estimated 1.5–3× permeability gain
Modest lipophilicity increase may improve cell-based assay performance
Consensus in silico models; experimental data pending
LogD7.4 aqueous solubility medicinal chemistry design

Sigma-2 Receptor Binding Affinity Advantage

In a broad profiling panel of piperidine‑oxypyrimidine derivatives, compounds bearing the 2‑methylpyrimidin-4-yloxy motif exhibited sigma‑2 receptor Ki values in the range of 90–300 nM, whereas the direct 4‑pyrimidinyl‑oxy isomer (2‑unsubstituted) showed Ki values consistently > 1,000 nM across the same assay platform [1]. This selectivity window suggests that the 2‑methyl substituent enhances shape complementarity with the sigma‑2/TMEM97 binding pocket, a feature not recapitulated by the des‑methyl or 2‑oxy‑piperidine isomers.

Sigma-2 Affinity
Reported
2-Me scaffold: Ki 90–300 nM
Des-Me / 2-oxy isomers: Ki >1,000 nM
≥3.3- to >11-fold selectivity window
2-Methyl scaffold provides measurable sigma-2 binding for chemical probe synthesis
Radioligand displacement in PC12 membranes
sigma‑2 receptor TMEM97 CNS pharmacology

2-Methyl-4-(piperidin-4-yloxy)pyrimidine Application Scenarios


EGFR T790M/L858R Covalent Inhibitor Optimization

The >10‑fold potency advantage of the 2‑methyl‑substituted core over the des‑methyl analog in EGFR T790M/L858R enzymatic assays (IC50 4.902 nM vs. >50 nM [1]) makes 2-methyl-4-(piperidin-4-yloxy)pyrimidine the mandatory C4‑synthon for fragment‑growing campaigns targeting the EGFR T790M/L858R gatekeeper mutant in non‑small cell lung cancer. Medicinal chemistry teams should procure this exact regioisomer to elaborate 2‑arylamino‑4‑oxy‑piperidine warheads with confidence that the pyrimidine 2‑methyl group will preserve low‑nanomolar target engagement.

CYP11B1/CYP11B2 Inhibitor Scaffold Construction

The 106 nM CYP11B1 IC50 achieved by a 2‑methyl-4-(piperidin-4-yloxy)pyrimidine‑based inhibitor, contrasted with the >1,000 nM IC50 of the des‑methyl analog [1], positions this scaffold for medicinal chemistry optimization in hypercortisolism and primary aldosteronism indications. Research groups requiring sub‑micromolar cellular CYP11B1 activity should specify the 2‑methyl variant when ordering building blocks, as the des‑methyl congener fails to reach screening‑deck hit criteria.

Sigma-2/TMEM97 Chemical Probe Development

The ≥3‑fold to >11‑fold sigma‑2 receptor affinity window demonstrated by 2‑methyl-4-(piperidin-4-yloxy)pyrimidine congeners over the des‑methyl and 2‑oxy‑piperidine isomers (Ki 90–300 nM vs. >1,000 nM [1]) supports procurement of this specific scaffold for chemical probe synthesis. Programs investigating TMEM97 biology in cholesterol trafficking or cancer can utilize this core to ensure measurable target engagement in radioligand binding and cellular thermal shift assays.

Kinase Selectivity Panel Profiling

The calculated +0.6 LogD7.4 uplift provided by the 2‑methyl group relative to 4-(piperidin-4-yloxy)pyrimidine, while retaining predicted solubility >100 μM [1], makes this compound a preferred intermediate for parallel library synthesis aimed at kinase selectivity profiling. Procurement teams supporting broad‑panel kinase screening should select the 2‑methyl variant to balance membrane permeability and aqueous solubility without introducing excessive lipophilicity that could confound pan‑assay interference.

Application
Selection Property
Validation Focus
EGFR T790M/L858R inhibitor SAR studies
2-Methyl hinge-binding isostere
Ligand–hinge hydrogen bond geometry
CYP11B1/CYP11B2 inhibitor scaffold optimization
Methyl-dependent cellular potency context
CYP11B1 enzyme inhibition in cell assays
Sigma-2/TMEM97 chemical probe synthesis
2-Methyl scaffold affinity window
Sigma-2 binding pocket complementarity
Kinase panel library synthesis
Balanced LogD/solubility profile
Permeability–selectivity relationship
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